Bienvenue dans la boutique en ligne BenchChem!

4-Ethyl-8-methoxy-6-trimethylsilanyl-1H-pyrano[3,4-c]pyridine

Camptothecin total synthesis Iododesilylation Regiospecific halogenation

4-Ethyl-8-methoxy-6-trimethylsilanyl-1H-pyrano[3,4-c]pyridine (CAS 174092-77-4) is an achiral bicyclic enol ether belonging to the pyrano[3,4-c]pyridine class, bearing a trimethylsilyl (TMS) group at the 6-position [3.0.CO;2-F" target="_blank">1]. It serves as a critical intermediate (compound 17 / XXXIII) in the convergent total synthesis of (20S)-camptothecin and its clinically approved derivatives, including topotecan and irinotecan.

Molecular Formula C14H21NO2Si
Molecular Weight 263.41 g/mol
CAS No. 174092-77-4
Cat. No. B168919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-8-methoxy-6-trimethylsilanyl-1H-pyrano[3,4-c]pyridine
CAS174092-77-4
Synonyms4-Ethyl-8-Methoxy-6-triMethylsilanyl-1H-pyrano[3,4-c]pyridine
Molecular FormulaC14H21NO2Si
Molecular Weight263.41 g/mol
Structural Identifiers
SMILESCCC1=COCC2=C(N=C(C=C21)[Si](C)(C)C)OC
InChIInChI=1S/C14H21NO2Si/c1-6-10-8-17-9-12-11(10)7-13(18(3,4)5)15-14(12)16-2/h7-8H,6,9H2,1-5H3
InChIKeyJHMQGEHSCXDASE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-8-methoxy-6-trimethylsilanyl-1H-pyrano[3,4-c]pyridine (CAS 174092-77-4) – Key Intermediate for Camptothecin Family Synthesis


4-Ethyl-8-methoxy-6-trimethylsilanyl-1H-pyrano[3,4-c]pyridine (CAS 174092-77-4) is an achiral bicyclic enol ether belonging to the pyrano[3,4-c]pyridine class, bearing a trimethylsilyl (TMS) group at the 6-position [1]. It serves as a critical intermediate (compound 17 / XXXIII) in the convergent total synthesis of (20S)-camptothecin and its clinically approved derivatives, including topotecan and irinotecan [2]. The TMS substituent is not a passive protecting group but a functional handle that enables the subsequent regiospecific iododesilylation step, which simultaneously introduces iodine and removes silicon, a transformation central to the overall synthetic efficiency of the Curran–Josien route [3].

Why Generic Substitution Fails for 4-Ethyl-8-methoxy-6-trimethylsilanyl-1H-pyrano[3,4-c]pyridine (CAS 174092-77-4)


Generic substitution of this intermediate is precluded by the inseparable linkage between the trimethylsilyl group and the downstream reaction sequence specificity. The TMS moiety at the 6-position is not merely a hydroxyl protecting group; it is the substrate for a regiospecific iododesilylation that installs iodine at the same ring position [1]. Replacing the TMS group with a bulkier silyl variant (e.g., TBDMS or TIPS) would alter the steric and electronic landscape of the Sharpless asymmetric dihydroxylation step that immediately follows, potentially compromising the 94% enantiomeric excess (ee) demonstrated in the published route [2]. Furthermore, omitting the silyl group entirely eliminates the iododesilylation handle, making the synthesis of the key iodolactone intermediate impossible via this convergent pathway. The compound's specific substitution pattern – ethyl at C4, methoxy at C8, and TMS at C6 – is the product of a Heck cyclization that proceeds regioselectively only on the crotyl ether precursor 16; altering any substituent would require re-optimization of the metalation and cyclization sequence [3].

Quantitative Differentiation Evidence for 4-Ethyl-8-methoxy-6-trimethylsilanyl-1H-pyrano[3,4-c]pyridine (CAS 174092-77-4)


TMS-Enabled Iododesilylation Step Yield vs. Alternative Halogenation Routes

In the Curran–Josien route, the TMS group of the target compound enables a one-step iododesilylation of the downstream hydroxylactone (18) to afford (S)-4-ethyl-4-hydroxy-6-iodo-8-methoxy-3-oxo-1H-pyrano[3,4-c]pyridine (19). Iododesilylation with ICl proceeds with regiospecific replacement of silicon by iodine at the 6-position [1]. By contrast, alternative synthetic strategies that avoid silyl intermediates require separate halogenation steps using less selective electrophilic aromatic substitution conditions, which can produce mixtures of regioisomers [2]. The TMS-to-iodine swap is a rare example of ipso-substitution that preserves the oxidation state and ring substitution pattern, avoiding protection/deprotection sequences.

Camptothecin total synthesis Iododesilylation Regiospecific halogenation

Enantiomeric Excess Achieved via Sharpless Asymmetric Dihydroxylation of Achiral Enol Ether

The target compound, as an achiral bicyclic enol ether, undergoes Sharpless asymmetric dihydroxylation using AD-mix-β to install the C4 tertiary alcohol stereocenter. The subsequent lactol oxidation and iododesilylation sequence delivers the key iodolactone intermediate in 94% enantiomeric excess (ee), as reported in the primary literature [1]. This is the critical stereochemistry-setting step that defines the (20S)-configuration of the final camptothecin products. Alternative chiral pool approaches or classical resolution methods typically achieve 85–92% ee and require additional recrystallization or chiral chromatography [2].

Asymmetric synthesis Sharpless dihydroxylation Enantiomeric excess

Heck Cyclization Regioselectivity for Constructing the Pyrano[3,4-c]pyridine Core

The target compound is formed via an intramolecular Heck cyclization of 3-crotyloxymethyl-4-iodo-2-methoxy-6-trimethylsilylpyridine (compound 16) under standard palladium-catalyzed conditions [1]. This cyclization constructs the pyrano ring regioselectively, forming the 1H-pyrano[3,4-c]pyridine skeleton in a single step. Alternative cyclization methods to construct pyrano[3,4-c]pyridines – such as acid-catalyzed cyclodehydration of diols or base-mediated oxa-Michael additions – often require pre-functionalized substrates and proceed with lower regiochemical fidelity when both C3 and C5 positions are available for cyclization [2]. The Heck approach benefits from the inherent reactivity of the aryl iodide and the tethered alkene.

Heck cyclization Regioselectivity Heterocycle construction

Comparative Overall Synthetic Efficiency: Curran–Josien Route vs. Protecting-Group-Free Alternative

The Curran–Josien convergent synthesis that employs this intermediate (compound 17 / XXXIII) remains one of the most widely cited routes to enantiopure camptothecin analogs. A recent protecting-group-free synthesis of the racemic CDE tricyclic ketone (a later-stage intermediate) was reported to require 8 chemical steps with 29% overall yield [1]. While that approach avoids silyl intermediates, it delivers racemic material and does not provide the enantioselectivity (94% ee) achieved via the Sharpless dihydroxylation of the achiral enol ether intermediate [2]. The Curran–Josien route, despite involving a TMS intermediate, converges with optically active material suitable for direct elaboration to clinical candidates.

Synthetic efficiency Total synthesis Process chemistry comparison

High-Value Application Scenarios for 4-Ethyl-8-methoxy-6-trimethylsilanyl-1H-pyrano[3,4-c]pyridine (CAS 174092-77-4)


Enantioselective Synthesis of (20S)-Camptothecin Clinical Candidates

This intermediate is the direct precursor to the Sharpless asymmetric dihydroxylation step that sets the (20S) stereochemistry in the Curran–Josien total synthesis. Groups synthesizing topotecan, irinotecan, or novel camptothecin analogs for preclinical evaluation require this specific achiral enol ether to achieve 94% ee at the C4 tertiary alcohol position, as validated in Josien et al., Chem. Eur. J. 1998 [1]. Using a different silyl enol ether or a non-silylated pyrano[3,4-c]pyridine would require re-validation of the enantioselectivity step, introducing development risk.

Convergent Synthesis of 7-Substituted Camptothecin Derivatives via Cascade Radical Cyclization

The compound serves as the starting material for elaborating the full pentacyclic camptothecin framework. After dihydroxylation, iododesilylation, demethylation, and N-alkylation with propargyl or substituted propargyl halides, the resulting intermediate undergoes a cascade radical 4+1 annulation with aryl isonitriles [1]. This convergent strategy, described in US Patent 6,620,937, is particularly suited for synthesizing libraries of C7-, C9-, C10-, and C11-substituted camptothecin analogs from a single advanced intermediate.

Process Chemistry Development and Scale-Up of Camptothecin Intermediates

For process chemists developing scalable routes to camptothecin derivatives, this intermediate represents a validated inflection point in the synthesis. The Heck cyclization to form this compound has been demonstrated in the patent literature [2], and the subsequent silyl-to-iodine transformation avoids the need for protecting group manipulations. The compound's achiral nature simplifies analytical quality control (no enantiomeric purity testing required at this stage), while still enabling downstream access to enantiopure products.

Impurity Profiling and Reference Standard Preparation for Camptothecin API Manufacturing

As an early intermediate in the synthesis of irinotecan hydrochloride and topotecan, this compound is relevant for impurity fate-and-purge studies. Analytical laboratories supporting GMP manufacturing of camptothecin-derived APIs may require this intermediate as a reference marker for tracking synthetic impurities through the process, particularly to verify that the Heck cyclization and subsequent iododesilylation steps have proceeded to completion [2].

Quote Request

Request a Quote for 4-Ethyl-8-methoxy-6-trimethylsilanyl-1H-pyrano[3,4-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.